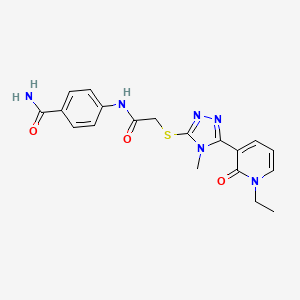

2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

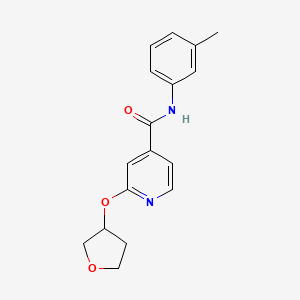

“2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” is a chemical compound with the molecular formula C22H14FNO3 . It has an average mass of 359.350 Da and a monoisotopic mass of 359.095764 Da .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule . Additionally, the molecular electrostatic potential (MEP) surface can provide insights into the reactivity points of the molecule .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been studied for their reactivity . For example, the presence of phosphorus and sulfur atoms can change the planarity of the parent compound .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure . For example, the presence of a fluorine atom can influence the molecule’s reactivity and stability.Scientific Research Applications

Synthetic Applications

One study focused on the synthetic utility of fluorinated enamides and ynamides, noting their role as precursors in the synthesis of fluorinated heterocycles. This research highlighted the electrophilic reactivity imparted by fluorine atoms, facilitating nucleophilic substitution reactions that yield structurally diverse compounds with potential utility in medicinal chemistry and material science (Meiresonne et al., 2015).

Molecular Sensing

Another area of application is in the development of molecular sensors . A specific flavone derivative has been developed as a fluorescent molecular system for sensing fluoride ions. This compound exhibits dramatic changes in absorption and emission properties in the presence of fluoride, making it a selective sensor for fluoride ions in micromolar concentrations. Such sensors are valuable for environmental monitoring and analytical chemistry applications (Sarkar & Samanta, 2007).

Antimicrobial and Anticholinesterase Activity

Research on coumarin derivatives bearing a tryptamine moiety, including compounds structurally related to 2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide, has shown significant activity against acetylcholinesterase (AChE). Such compounds are of interest for their potential therapeutic applications in treating diseases like Alzheimer's, where AChE inhibitors can help manage symptoms by increasing acetylcholine levels in the brain (Ghanei-Nasab et al., 2016).

Fluorinated Heterocycles in Drug Discovery

The incorporation of fluorine atoms into organic compounds is a common strategy in drug discovery to enhance the metabolic stability, lipophilicity, and bioavailability of pharmaceuticals. Studies have demonstrated the synthesis of fluorinated heterocycles that can serve as potential anti-HIV-1 and CDK2 inhibitors, showcasing the importance of fluorinated compounds in developing new therapeutics (Makki et al., 2014).

Future Directions

The future directions for research on “2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” could involve exploring its potential biological and pharmacological activities. Similar compounds have shown a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . Therefore, “this compound” could also exhibit similar properties, warranting further investigation.

Mechanism of Action

Target of action

“2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” is a derivative of chromen, also known as benzopyran . Compounds in this class often have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are known to bind with high affinity to multiple receptors .

Mode of action

Chromen derivatives often exert their effects by interacting with cellular receptors and enzymes, disrupting their normal functions .

Biochemical pathways

Chromen derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Result of action

Based on the activities of other chromen derivatives, it could potentially have a wide range of effects on cells, including altering cell signaling, inhibiting enzyme activity, and affecting gene expression .

Properties

IUPAC Name |

2-fluoro-N-(4-oxo-2-phenylchromen-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14FNO3/c23-18-9-5-4-8-16(18)22(26)24-15-10-11-20-17(12-15)19(25)13-21(27-20)14-6-2-1-3-7-14/h1-13H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAUPTGPTGUBED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetate](/img/structure/B2610032.png)

![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2610034.png)

![Ethyl 2-[1-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetate](/img/structure/B2610036.png)

![3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2610037.png)

amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2610041.png)

![N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-2-{3-[(trimethylsilyl)ethynyl]phenyl}acetamide](/img/structure/B2610043.png)

![4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid](/img/structure/B2610044.png)

![(2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B2610046.png)

![3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2610049.png)

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2610051.png)